An In-Depth Technical Guide to 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Potential Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sufficiently detailed and specific public information to generate an in-depth technical guide on 5-(Morpholin-4-yl)-2-nitrobenzoic acid is not available at this time. While general principles and data from closely related isomers and analogous compounds can provide some insights, a comprehensive and validated guide on this specific molecule cannot be constructed without dedicated experimental data. This document, therefore, outlines a theoretical and predictive framework based on available chemical literature for related substances.
Introduction
5-(Morpholin-4-yl)-2-nitrobenzoic acid is a heterocyclic organic compound that belongs to the family of nitrobenzoic acids. Its structure incorporates a benzoic acid core, a nitro group at the 2-position, and a morpholine ring attached at the 5-position. The presence of the morpholine moiety, a common pharmacophore in medicinal chemistry, suggests potential biological activity. Nitroaromatic compounds are also known to be versatile intermediates in organic synthesis and can exhibit a range of biological effects. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a discussion of the potential, yet unconfirmed, biological activities of this compound, with a focus on its possible role as a PARP (Poly (ADP-ribose) polymerase) inhibitor.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₂N₂O₅ | Based on its chemical structure. |
| Molecular Weight | 252.23 g/mol | Calculated from the molecular formula. The isomer 2-Morpholin-4-yl-5-nitro-benzoic acid has a reported molecular weight of 252.22.[1] |
| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are often colored. 2-Nitrobenzoic acid is described as yellowish-white crystals.[2] |
| Melting Point | Expected to be in the range of 200-250 °C | The melting point of 4-nitrobenzoic acid is 237-240 °C.[3] Isomeric variations and the addition of the morpholine group will influence this value. |
| Solubility | Likely sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Benzoic acid and its derivatives generally show limited water solubility, which is further influenced by the nitro and morpholine groups.[4] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | The electron-withdrawing nitro group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Synthesis of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid
A definitive, peer-reviewed synthesis protocol for 5-(Morpholin-4-yl)-2-nitrobenzoic acid is not currently published. However, a highly probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
Logical Framework for Synthesis
The presence of a strongly electron-withdrawing nitro group at the 2-position of the benzoic acid ring activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. Therefore, a suitable starting material would be a 5-halo-2-nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid. The halogen at the 5-position serves as a good leaving group, which can be displaced by the secondary amine of morpholine.
Caption: Plausible synthetic workflow for 5-(Morpholin-4-yl)-2-nitrobenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of the related isomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, and would require optimization for the target compound.[2]
Materials:
-
5-Chloro-2-nitrobenzoic acid
-
Morpholine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or n-Butanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as DMSO or n-butanol.
-
Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution, followed by the addition of morpholine (2-3 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 100-160 °C and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave-assisted heating could potentially shorten the reaction time significantly.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product and neutralize any remaining base.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Characterization: The structure of the synthesized 5-(Morpholin-4-yl)-2-nitrobenzoic acid would be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, and protons from the morpholine ring.
-
¹³C NMR: Would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the morpholine ring.[5]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound.
Potential Biological Activity and Mechanism of Action
While no specific biological data for 5-(Morpholin-4-yl)-2-nitrobenzoic acid has been found, its structural motifs suggest several areas of potential interest for researchers.
Anticipated Role as a PARP Inhibitor
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[6] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6]
The rationale for investigating 5-(Morpholin-4-yl)-2-nitrobenzoic acid as a potential PARP inhibitor is based on the structures of known PARP inhibitors, which often contain aromatic and heterocyclic moieties that can interact with the nicotinamide binding pocket of the PARP enzyme.
Caption: Hypothetical mechanism of action of 5-(Morpholin-4-yl)-2-nitrobenzoic acid as a PARP1 inhibitor.
Potential Antimicrobial and Anticancer Activities
Numerous compounds containing a morpholine ring have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group in the structure can also contribute to biological activity.
-
Antimicrobial Activity: Derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed promising results against various bacterial strains.[2] It is plausible that 5-(Morpholin-4-yl)-2-nitrobenzoic acid could also exhibit antimicrobial properties.
-
Anticancer Activity: Various morpholine derivatives have been investigated for their cytotoxic effects against different cancer cell lines. For instance, some 2-morpholino-4-anilinoquinoline compounds have shown potent anticancer activity against the HepG2 cell line with IC₅₀ values in the low micromolar range.[7]
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of 5-(Morpholin-4-yl)-2-nitrobenzoic acid, a series of in vitro assays would be necessary.
PARP Inhibition Assay (Fluorometric)
This assay would quantify the ability of the compound to inhibit the activity of the PARP enzyme.
Workflow:
Caption: A typical workflow for a PARP inhibition assay.
Cell Viability (MTT) Assay
This assay would determine the cytotoxic effects of the compound on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cell line like HCC1937) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-(Morpholin-4-yl)-2-nitrobenzoic acid for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
5-(Morpholin-4-yl)-2-nitrobenzoic acid is a compound of interest due to its structural features that are commonly found in biologically active molecules. While specific experimental data is currently lacking in the public domain, this guide provides a theoretical framework for its synthesis, predicted properties, and potential therapeutic applications, particularly as a PARP inhibitor. The proposed synthetic route via nucleophilic aromatic substitution is chemically sound and provides a clear path for its preparation. Further experimental validation of its synthesis, characterization, and biological activities is crucial to unlock the full potential of this molecule in the fields of medicinal chemistry and drug discovery.
References
-
Nowak, M., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4937. [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 13(5), 3236-3246. [Link]
-
Gao, Y., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 65(4), 1846-1855. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
-
Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 200. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
